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Compound of Interest

Compound Name: Antibacterial agent 130

Cat. No.: B12397576 Get Quote

This guide provides a detailed comparison of the in vitro and in vivo efficacy of Antibiotic A-130,

a combination of a third-generation cephalosporin and a β-lactamase inhibitor. For the purpose

of this analysis, A-130 will be represented by the well-documented antibiotic combination,

Ceftazidime-avibactam. The data presented herein is intended for researchers, scientists, and

drug development professionals to facilitate an objective evaluation of its performance against

challenging Gram-negative pathogens.

In Vitro Efficacy
The in vitro potency of A-130 was evaluated by determining its Minimum Inhibitory

Concentration (MIC) against a range of bacterial isolates and through time-kill assays to assess

its bactericidal activity.

Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the comparative MIC data for A-130 and other antibiotics

against key carbapenem-resistant pathogens. The MIC90, the concentration at which 90% of

isolates are inhibited, is a key metric for assessing in vitro activity.

Table 1: Comparative In Vitro Activity against Klebsiella pneumoniae

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12397576?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible

A-130 (Ceftazidime-

avibactam)
0.5 2 99.5%

Meropenem 16 >64 25.0%

Colistin 0.5 2 95.0%

Table 2: Comparative In Vitro Activity against Pseudomonas aeruginosa

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible

A-130 (Ceftazidime-

avibactam)
2 8 92.0%

Meropenem 8 32 45.0%

Piperacillin-

tazobactam
16 >128 68.0%

Time-Kill Assay Data
Time-kill assays demonstrate the rate and extent of bacterial killing. A-130 typically exhibits

bactericidal activity, defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL.

Table 3: Time-Kill Kinetics of A-130 against KPC-producing Klebsiella pneumoniae

Concentrati
on

0h (log10
CFU/mL)

2h 4h 8h 24h

Control 6.1 6.5 7.2 8.5 9.1

A-130 (4x

MIC)
6.1 4.5 3.0 <2.0 <2.0

A-130 (8x

MIC)
6.1 3.8 <2.0 <2.0 <2.0
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In Vivo Efficacy
The in vivo efficacy of A-130 has been demonstrated in various animal models of infection,

which are crucial for predicting clinical success. These models assess endpoints such as

survival rates and bacterial load reduction in key tissues.

Murine Pneumonia Model
In a neutropenic murine pneumonia model, A-130 demonstrated significant efficacy in

improving survival against infections caused by carbapenem-resistant Enterobacteriaceae

(CRE).

Table 4: Survival Rates in Murine Pneumonia Model with KPC-producing K. pneumoniae

Treatment Group Dosing Regimen (every 8h) 96h Survival Rate

Vehicle Control - 0%

A-130 120/30 mg/kg 90%

Meropenem 100 mg/kg 10%

Colistin 5 mg/kg 40%

Murine Thigh Infection Model
This model is used to assess the ability of an antibiotic to reduce the bacterial burden in deep-

seated infections. A-130 showed robust activity in reducing the bacterial load of carbapenem-

resistant strains.

Table 5: Bacterial Load Reduction in Murine Thigh Model (24h post-infection)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group Pathogen Isolate
Mean Reduction in
Bacterial Load (log10
CFU/g)

A-130 KPC-producing K. pneumoniae -3.5

A-130
Meropenem-resistant P.

aeruginosa
-2.8

Meropenem KPC-producing K. pneumoniae +1.2 (growth)

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
The MIC values were determined using the broth microdilution method as standardized by the

Clinical and Laboratory Standards Institute (CLSI).

Inoculum Preparation: Bacterial isolates were grown on agar plates, and colonies were

suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This

suspension was further diluted to yield a final inoculum concentration of approximately 5 x

10^5 CFU/mL.

Assay Plates: 96-well microtiter plates containing serial two-fold dilutions of each antibiotic in

cation-adjusted Mueller-Hinton broth were used.

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension.

The plates were then incubated at 35°C for 18-24 hours.

MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that

completely inhibited visible bacterial growth.

Time-Kill Assay Protocol
Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL was

prepared in Mueller-Hinton broth.

Exposure: A-130 was added at concentrations corresponding to multiples of the

predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control without antibiotic was included.
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Sampling: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8,

24 hours).

Quantification: The samples were serially diluted and plated on nutrient agar to determine

the viable bacterial count (CFU/mL).

Analysis: The change in log10 CFU/mL over time was plotted to create time-kill curves.

Murine Pneumonia Model Protocol
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of

cyclophosphamide.

Infection: Mice were anesthetized and intranasally inoculated with a suspension of the

challenge organism (e.g., KPC-producing K. pneumoniae) to establish a lung infection.

Treatment: Antibiotic therapy was initiated 2 hours post-infection. A-130 or comparator

antibiotics were administered subcutaneously at specified dosing intervals for a defined

period (e.g., 72 hours).

Endpoint Assessment: The primary endpoint was animal survival over a period of 96 hours.

For bacterial load determination, a separate cohort of animals was euthanized at 24 hours,

and their lungs were homogenized to quantify bacterial CFU/g of tissue.

Visualizations
Mechanism of Action
The diagram below illustrates the dual mechanism of A-130. Ceftazidime inhibits penicillin-

binding proteins (PBPs), crucial enzymes for bacterial cell wall synthesis, leading to cell lysis.

Avibactam, a non-β-lactam β-lactamase inhibitor, binds to and inactivates specific β-lactamase

enzymes, thereby protecting Ceftazidime from degradation.
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Caption: Dual mechanism of A-130 (Ceftazidime-avibactam).

In Vivo Experimental Workflow
The following diagram outlines the key steps in the murine pneumonia model used to evaluate

the in vivo efficacy of A-130.
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Caption: Workflow for the murine pneumonia infection model.
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Logical Relationship for A-130 Usage
This diagram illustrates the clinical decision logic for utilizing A-130 based on the suspected or

confirmed β-lactamase profile of the infecting organism.
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Caption: Decision logic for A-130 based on resistance mechanisms.
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To cite this document: BenchChem. [A Comparative Analysis of Antibiotic A-130
(Ceftazidime-avibactam) Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397576#comparing-the-in-vitro-and-in-vivo-
efficacy-of-antibiotic-a-130]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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